Product packaging for 1-Ethoxy-2,3-difluoro-4-iodobenzene(Cat. No.:CAS No. 144292-42-2)

1-Ethoxy-2,3-difluoro-4-iodobenzene

Numéro de catalogue: B178461
Numéro CAS: 144292-42-2
Poids moléculaire: 284.04 g/mol
Clé InChI: WZQBGHWYRCIGDB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Ethoxy-2,3-difluoro-4-iodobenzene is a useful research compound. Its molecular formula is C8H7F2IO and its molecular weight is 284.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F2IO B178461 1-Ethoxy-2,3-difluoro-4-iodobenzene CAS No. 144292-42-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-ethoxy-2,3-difluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2IO/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQBGHWYRCIGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621438
Record name 1-Ethoxy-2,3-difluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144292-42-2
Record name 1-Ethoxy-2,3-difluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethoxy-2,3-difluoro-4-iodobenzene (CAS 144292-42-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-Ethoxy-2,3-difluoro-4-iodobenzene, CAS 144292-42-2. It includes a summary of its physicochemical properties, a proposed synthesis protocol, and a discussion of its potential applications, primarily as an intermediate in the synthesis of advanced materials such as liquid crystals. While often categorized as a pharmaceutical intermediate by suppliers, its primary documented use appears to be in materials science.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound. This data is compiled from various chemical suppliers and databases.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula C₈H₇F₂IO
Molecular Weight 284.04 g/mol
Appearance White powder or colorless liquid/solid
Density 1.77 g/cm³
Boiling Point 246.7 °C at 760 mmHg
Flash Point 103 °C

Table 2: Computed and Safety Properties

PropertyValueSource(s)
XLogP3 2.968 - 3.1
PSA (Polar Surface Area) 9.2 Ų
Rotatable Bond Count 2
Storage Keep in a dry and cool condition, sealed and preserved.
Purity 85.0% - 99.8% (as offered by suppliers)

Synthesis and Experimental Protocols

A potential synthetic pathway is outlined below. This protocol is a hypothetical procedure derived from general methods for ether synthesis and electrophilic aromatic iodination.

Proposed Synthesis of this compound

Step 1: Ethoxylation of 2,3-Difluorophenol

A common method for the synthesis of aryl ethers is the Williamson ether synthesis.

  • Reaction: 2,3-Difluorophenol is deprotonated with a suitable base (e.g., potassium carbonate) to form the corresponding phenoxide. This is followed by nucleophilic substitution with an ethylating agent (e.g., ethyl iodide or diethyl sulfate).

  • Illustrative Protocol:

    • To a solution of 2,3-difluorophenol (1 equivalent) in a polar aprotic solvent such as acetone or DMF, add potassium carbonate (2-3 equivalents).

    • Add ethyl iodide (1.1-1.5 equivalents) to the suspension.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • The crude 1-ethoxy-2,3-difluorobenzene can be purified by distillation or column chromatography.

Step 2: Iodination of 1-Ethoxy-2,3-difluorobenzene

The resulting 1-ethoxy-2,3-difluorobenzene can then be iodinated. The ethoxy group is an ortho-, para-director. Given the substitution pattern of the starting material, the iodine will be directed to the position para to the ethoxy group.

  • Reaction: Electrophilic aromatic substitution using an iodinating agent. A common method involves the use of iodine in the presence of an oxidizing agent.

  • Illustrative Protocol:

    • Dissolve 1-ethoxy-2,3-difluorobenzene (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.

    • Add iodine (1 equivalent) and an oxidizing agent like nitric acid or periodic acid.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

    • Quench the reaction with a solution of sodium thiosulfate to remove excess iodine.

    • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.

G A 2,3-Difluorophenol B 1-Ethoxy-2,3-difluorobenzene A->B  Ethyl Iodide, K₂CO₃ (Williamson Ether Synthesis)   C This compound B->C  Iodine, Oxidizing Agent (Electrophilic Iodination)  

Technical Guide: Physical Properties of 1-Ethoxy-2,3-difluoro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-2,3-difluoro-4-iodobenzene is a substituted aromatic halogen compound that holds potential as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring an ethoxy group, two fluorine atoms, and an iodine atom on a benzene ring, offers a versatile platform for various chemical modifications. The presence of fluorine can significantly alter the pharmacokinetic and physicochemical properties of a molecule, while the iodine atom serves as a reactive handle for cross-coupling reactions and other transformations. This document provides a comprehensive overview of the known physical properties of this compound, outlines general experimental protocols for their determination, and presents a logical workflow for its potential synthesis.

Core Physical Properties

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that while some of these properties are experimentally determined, others are computed and should be considered as estimates.

PropertyValueSource
Molecular Formula C₈H₇F₂IO[1][2][3]
Molecular Weight 284.04 g/mol [1][3]
Boiling Point 246.7 °C at 760 mmHg[1][2][3]
Density 1.77 g/cm³[1][2]
Flash Point 103 °C[1][2]
Appearance White powder or clear solution[2][4]
XLogP3 (Computed) 3.1[1]
Topological Polar Surface Area (TPSA) 9.2 Ų[1]

Note: The appearance of the compound is not consistently reported and may depend on its purity and physical state.

Experimental Protocols

Melting Point Determination

A definitive experimental melting point for this compound has not been found in the reviewed literature. A related compound, 1-Bromo-4-ethoxy-2,3-difluorobenzene, has a reported melting point of 31 °C[5], and 1-ethoxy-4-iodobenzene (lacking the fluorine substituents) melts at 29 °C[6]. This suggests that this compound is likely a low-melting solid at room temperature.

General Protocol for Melting Point Determination (Capillary Method):

  • Sample Preparation: A small amount of the crystalline compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Solubility Assessment

Specific solubility data for this compound in various solvents is not extensively documented. For a structurally similar compound, 1-Bromo-4-ethoxy-2,3-difluorobenzene, solubility in methanol has been noted[5].

General Protocol for Qualitative Solubility Testing:

  • Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane).

  • Procedure: To approximately 1 mL of the chosen solvent in a small test tube, a few milligrams of the compound are added.

  • Observation: The mixture is agitated and observed for dissolution. If the compound dissolves completely, it is deemed soluble. If it remains as a separate phase or forms a suspension, it is considered insoluble.

  • Classification: The solubility profile across different solvents provides insight into the compound's polarity. "Like dissolves like" is a guiding principle; non-polar compounds tend to dissolve in non-polar solvents, and polar compounds in polar solvents.

Logical Workflow for Synthesis

A specific, detailed synthesis protocol for this compound was not found in the available literature. However, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations. A potential logical workflow for the synthesis is outlined below.

Synthesis_Workflow A 1,2-Difluorobenzene B 1-Ethoxy-2,3-difluorobenzene A->B Ethylation (e.g., EtBr, K2CO3) C This compound B->C Iodination (e.g., I2, HIO3, H2SO4)

Caption: A potential synthetic pathway for this compound.

This proposed synthesis begins with the commercially available 1,2-difluorobenzene. The first step involves an etherification reaction, specifically an ethylation, to introduce the ethoxy group, yielding 1-Ethoxy-2,3-difluorobenzene. The subsequent step is an electrophilic aromatic substitution, specifically iodination, to introduce the iodine atom at the para position relative to the ethoxy group, which is an ortho-, para-director. The directing effects of the fluorine atoms would also influence the position of iodination.

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the public domain regarding any signaling pathways or specific biological experimental workflows associated with this compound. This is consistent with its likely role as a chemical intermediate for the synthesis of other compounds rather than as a biologically active agent itself. Researchers investigating the biological effects of novel compounds synthesized from this intermediate would need to develop specific assays based on the therapeutic target or biological system of interest.

Disclaimer

The information provided in this document is based on publicly available data and is intended for informational purposes only. The physical properties, particularly the computed values, should be confirmed through experimental verification. The proposed synthesis workflow represents a logical chemical pathway and has not been experimentally validated as described herein. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

1-Ethoxy-2,3-difluoro-4-iodobenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties and synthetic considerations for 1-Ethoxy-2,3-difluoro-4-iodobenzene, a halogenated aromatic compound with potential applications as an intermediate in pharmaceutical and materials science research.

Core Chemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValue
Molecular Formula C8H7F2IO[1][2][3]
Molecular Weight 284.04 g/mol [1][2]
Exact Mass 283.95100 u[2][3]
CAS Number 144292-42-2[2][3]

Physicochemical Properties

A compilation of key physicochemical data is presented to assist in the handling, purification, and analytical assessment of this compound.

PropertyValue
Boiling Point 246.7 °C at 760 mmHg[1][2][3]
Density 1.77 g/cm³[2][3]
Flash Point 103 °C[2][3]

Experimental Protocols: Synthesis and Characterization

A common method for the introduction of an iodine atom to an activated aromatic ring is through electrophilic iodination. For a precursor such as 1-ethoxy-2,3-difluorobenzene, direct iodination could be achieved using an iodine source in the presence of an oxidizing agent.

General Iodination Protocol:

  • Dissolution: The starting material, 1-ethoxy-2,3-difluorobenzene, is dissolved in a suitable organic solvent, such as acetic acid or a chlorinated solvent.

  • Reagent Addition: A source of electrophilic iodine, such as iodine monochloride or a mixture of iodine and an oxidizing agent (e.g., nitric acid, iodic acid), is added to the solution. The reaction is typically performed at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is quenched, often with an aqueous solution of a reducing agent like sodium thiosulfate to remove excess iodine.

  • Extraction: The product is extracted from the aqueous phase using an appropriate organic solvent.

  • Purification: The crude product is purified by a suitable method, such as column chromatography or distillation under reduced pressure, to yield pure this compound.

Characterization of the final product would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.

Logical Workflow for Synthesis and Purification

The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of a substituted iodobenzene, applicable to the preparation of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Material: 1-Ethoxy-2,3-difluorobenzene reaction Electrophilic Iodination (e.g., I₂, Oxidizing Agent) start->reaction 1. Reagents quench Reaction Quenching (e.g., Na₂S₂O₃ solution) reaction->quench 2. Work-up extraction Solvent Extraction quench->extraction 3. Isolation drying Drying of Organic Phase (e.g., MgSO₄) extraction->drying purify Purification (e.g., Column Chromatography) drying->purify product Final Product: This compound purify->product analysis Structural Confirmation (NMR, MS, IR) product->analysis

Caption: Generalized workflow for the synthesis and purification of this compound.

References

Synthesis of 1-Ethoxy-2,3-difluoro-4-iodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic route for 1-Ethoxy-2,3-difluoro-4-iodobenzene, a valuable intermediate in pharmaceutical and materials science research. The synthesis is presented as a two-step process, commencing with the preparation of 1-Ethoxy-2,3-difluorobenzene, followed by its regioselective iodination. This guide provides detailed experimental protocols, quantitative data, and workflow visualizations to aid in the successful synthesis of the target compound.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step reaction sequence. The first step involves the Williamson ether synthesis to form 1-Ethoxy-2,3-difluorobenzene from 2,3-difluorophenol. The second step is an electrophilic aromatic substitution, specifically the iodination of the activated aromatic ring of 1-Ethoxy-2,3-difluorobenzene to yield the final product. The ethoxy group is a strongly activating, ortho-, para-director, which facilitates the regioselective introduction of iodine at the para-position.

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Electrophilic Iodination 2,3-Difluorophenol 2,3-Difluorophenol 1-Ethoxy-2,3-difluorobenzene_intermediate 1-Ethoxy-2,3-difluorobenzene 2,3-Difluorophenol->1-Ethoxy-2,3-difluorobenzene_intermediate Ethyl Iodide, K2CO3 2-Butanone, Reflux 1-Ethoxy-2,3-difluorobenzene_product 1-Ethoxy-2,3-difluorobenzene Final_Product This compound 1-Ethoxy-2,3-difluorobenzene_product->Final_Product NIS, Trifluoroacetic Acid Acetonitrile, RT

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Ethoxy-2,3-difluorobenzene

This procedure is based on established methods for the synthesis of 1-Ethoxy-2,3-difluorobenzene.

Reaction: 2,3-Difluorophenol is reacted with ethyl iodide in the presence of potassium carbonate as a base to yield 1-Ethoxy-2,3-difluorobenzene.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (approx.)
2,3-Difluorophenol130.0910.0 g0.077 mol
Ethyl Iodide155.9717.9 g (9.2 mL)0.115 mol
Potassium Carbonate (K₂CO₃)138.2112.8 g0.093 mol
2-Butanone (MEK)72.11100 mL-
Toluene92.14For extraction-
2N Sodium Hydroxide (NaOH)40.00For washing-
Brine-For washing-
Anhydrous Magnesium Sulfate (MgSO₄)120.37For drying-

Procedure:

  • To a solution of 2,3-difluorophenol (10.0 g, 0.077 mol) in 2-butanone (100 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium carbonate (12.8 g, 0.093 mol).

  • With vigorous stirring, add ethyl iodide (17.9 g, 0.115 mol) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • After cooling to room temperature, add water (20 mL) and toluene (10 mL) to the reaction mixture.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 2N sodium hydroxide (10 mL) and brine (10 mL).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and evaporate the organic solvent under reduced pressure.

  • Purify the residue by vacuum distillation to obtain 1-Ethoxy-2,3-difluorobenzene as a liquid.

Expected Yield: ~85-95%

Step 2: Synthesis of this compound (Proposed Method)

This proposed protocol is based on general methods for the regioselective iodination of activated aromatic compounds using N-iodosuccinimide (NIS) and an acid catalyst.

Reaction: 1-Ethoxy-2,3-difluorobenzene is iodinated at the 4-position using N-iodosuccinimide (NIS) as the iodine source and trifluoroacetic acid (TFA) as a catalyst.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 0.05 mol scale)Moles (approx.)
1-Ethoxy-2,3-difluorobenzene158.147.9 g0.05 mol
N-Iodosuccinimide (NIS)224.9811.8 g0.0525 mol
Trifluoroacetic Acid (TFA)114.020.38 g (0.26 mL)0.0033 mol
Acetonitrile (CH₃CN)41.05100 mL-
Saturated Sodium Thiosulfate (Na₂S₂O₃)158.11For quenching-
Diethyl Ether (or Ethyl Acetate)74.12For extraction-
Brine-For washing-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04For drying-

Procedure:

  • In a round-bottom flask protected from light, dissolve 1-Ethoxy-2,3-difluorobenzene (7.9 g, 0.05 mol) in acetonitrile (100 mL).

  • Add N-iodosuccinimide (11.8 g, 0.0525 mol) to the solution and stir until it dissolves.

  • Carefully add a catalytic amount of trifluoroacetic acid (0.26 mL, 0.0033 mol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is expected to be complete within a few hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with water and then with brine.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Electronic Effects of Fluorine Substituents in Aromatic Rings

The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties, stemming from its high electronegativity and the nature of the carbon-fluorine (C-F) bond, allow for the fine-tuning of molecular characteristics such as metabolic stability, binding affinity, and acidity. This guide provides a detailed exploration of the core electronic effects of fluorine substituents on aromatic rings, supported by quantitative data, experimental methodologies, and logical diagrams to elucidate these complex interactions.

The Duality of Fluorine's Electronic Influence

The net electronic effect of a fluorine atom on an aromatic ring is a delicate balance of two opposing forces: a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect.

Inductive Effect (-I)

Fluorine is the most electronegative element, leading to a highly polarized C-F bond with a significant partial positive charge on the carbon atom and a partial negative charge on the fluorine atom. This polarity induces a strong electron-withdrawing effect through the sigma (σ) bond framework of the aromatic ring, known as the inductive effect (-I). This effect decreases the electron density of the entire ring, making it less susceptible to attack by electrophiles compared to unsubstituted benzene. The strength of the C-F bond, with a bond dissociation energy of approximately 488 kJ/mol, contributes significantly to the chemical and thermal stability of fluorinated aromatic compounds.

Resonance Effect (+R)

Despite its strong electronegativity, the fluorine atom possesses lone pairs of electrons in its p-orbitals that can be delocalized into the π-system of the aromatic ring. This donation of electron density is known as the resonance or mesomeric effect (+R). This effect specifically increases the electron density at the ortho and para positions of the ring. However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbital of carbon, this resonance effect is significantly weaker than its powerful inductive effect.

The Net Result: Deactivating yet Ortho-, Para-Directing

The powerful -I effect overwhelms the weaker +R effect, resulting in a net withdrawal of electron density from the aromatic ring. Consequently, fluorobenzene is less reactive towards electrophilic aromatic substitution (EAS) than benzene, classifying fluorine as a "deactivating" group.

However, the +R effect, while weak, is sufficient to direct incoming electrophiles to the ortho and para positions. The resonance donation of fluorine's lone pairs preferentially stabilizes the cationic intermediates (arenium ions) formed during attack at these positions, lowering the activation energy for their formation compared to the meta position.

G cluster_ring Aromatic Ring C1 C-F C2 C C3 C C4 C C5 C C6 C Inductive Inductive Effect (-I) Strong e⁻ Withdrawal Inductive->C1 Through σ-bonds (Deactivates Ring) Resonance Resonance Effect (+R) Weak e⁻ Donation Resonance->C1 Through π-system (Directs Ortho/Para)

Technical Guide: Material Safety Data Sheet for 1-Ethoxy-2,3-difluoro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 1-Ethoxy-2,3-difluoro-4-iodobenzene (CAS No. 144292-42-2). The information is compiled from various sources to ensure a thorough understanding of the compound's properties, hazards, and safe handling procedures.

Section 1: Chemical Product and Company Identification

This section provides basic identification of the chemical and the supplier.

Identifier Information
Chemical Name This compound
CAS Number 144292-42-2
Molecular Formula C8H7F2IO
Synonyms 1-ethoxy-2,3-bis(fluoranyl)-4-iodanyl-benzene
Recommended Use Pharmaceutical Intermediates, Bulk Drug Intermediates, Industrial and scientific research uses.

Section 2: Hazards Identification

This section outlines the potential hazards associated with the chemical. It is important to note that a complete GHS classification for this specific compound is not consistently available across sources. The following information is a compilation of available data, with some classifications being for structurally similar compounds.

Hazard Classification Details
GHS Classification (Surrogate Data) Acute toxicity - Oral, Category 4. Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3. (Note: This classification is for 1-Ethoxy-2,3-difluorobenzene)
GHS Label Elements (Surrogate Data) Pictogram: Signal Word: Warning Hazard Statements: H302 Harmful if swallowed. H412 Harmful to aquatic life with long lasting effects. Precautionary Statements: P264 Wash thoroughly after handling. P270 Do not eat, drink or smoke when using this product. P273 Avoid release to the environment. P301+P317 IF SWALLOWED: Get medical help. P330 Rinse mouth. P501 Dispose of contents/container to an appropriate treatment and disposal facility. (Note: These statements are for 1-Ethoxy-2,3-difluorobenzene)

Section 3: Composition and Information on Ingredients

This section details the chemical composition.

Component CAS Number Purity
This compound144292-42-285.0-99.8%

Section 4: First-Aid Measures

This section provides instructions for immediate medical care in case of exposure.

Exposure Route First-Aid Procedure
Inhalation Move the victim into fresh air. If not breathing, give artificial respiration. Get medical attention.
Skin Contact Take off contaminated clothing immediately. Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.
Ingestion Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.

Section 5: Fire-Fighting Measures

This section provides information on how to handle a fire involving the chemical.

Parameter Details
Suitable Extinguishing Media Water spray, carbon dioxide (CO2), dry chemical, chemical foam. Water mist may be used to cool closed containers.
Unsuitable Extinguishing Media No information available.
Specific Hazards Arising from the Chemical Combustible material. Containers may explode when heated.
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen iodide, Hydrogen chloride gas.
Protective Equipment and Precautions for Firefighters As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.

Section 6: Accidental Release Measures

This section provides guidance on how to respond to a spill or release.

Aspect Procedure
Personal Precautions Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.
Environmental Precautions Should not be released into the environment.

|

Methodological & Application

Application Notes and Protocols: Heck Coupling of 1-Ethoxy-2,3-difluoro-4-iodobenzene with Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the palladium-catalyzed Heck coupling of 1-ethoxy-2,3-difluoro-4-iodobenzene with various alkenes. The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of substituted alkenes from aryl halides. This reaction is of significant interest in medicinal chemistry and materials science for the construction of complex molecular architectures.

Due to the limited availability of specific literature examples for the Heck coupling of this compound, this document presents representative protocols derived from well-established procedures for similar aryl iodides. These protocols provide a strong starting point for the development of specific applications.

Reaction Principle and Overview

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.

For the specific case of this compound, the reaction with a generic alkene (R-CH=CH₂) can be depicted as follows:

Scheme 1: General Heck Coupling Reaction

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Heck coupling of aryl iodides with common alkenes like styrene and acrylates. These conditions can be adapted for this compound.

ParameterCondition for Styrene CouplingCondition for Butyl Acrylate Coupling
Palladium Catalyst Palladium(II) acetate (Pd(OAc)₂)Palladium(II) acetate (Pd(OAc)₂)
Catalyst Loading 1-5 mol%1-5 mol%
Ligand Triphenylphosphine (PPh₃) or other phosphine ligandsTriphenylphosphine (PPh₃) or other phosphine ligands
Ligand Loading 2-10 mol%2-10 mol%
Base Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)Triethylamine (Et₃N) or Sodium Acetate (NaOAc)
Base Stoichiometry 1.5-2.5 equivalents1.5-2.5 equivalents
Solvent N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or TolueneN,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Temperature 80-120 °C80-120 °C
Reaction Time 4-24 hours4-24 hours
Typical Yield 70-95% (for iodobenzene)80-98% (for iodobenzene)

Experimental Protocols

The following are generalized protocols for the Heck coupling of this compound with styrene and butyl acrylate.

3.1. General Considerations

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.

  • Solvents should be anhydrous and degassed prior to use.

  • Reactants and reagents should be of high purity.

3.2. Protocol 1: Heck Coupling with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%) and triphenylphosphine (e.g., 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add this compound (1.0 mmol), styrene (1.2 mmol), and anhydrous DMF (5 mL).

  • Add triethylamine (2.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-ethoxy-2,3-difluoro-4-styrylbenzene.

3.3. Protocol 2: Heck Coupling with Butyl Acrylate

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • In a dry, oven-dried round-bottom flask under an inert atmosphere, combine palladium(II) acetate (e.g., 0.01 mmol, 1 mol%) and triphenylphosphine (e.g., 0.02 mmol, 2 mol%).

  • Add this compound (1.0 mmol), n-butyl acrylate (1.5 mmol), and anhydrous acetonitrile (5 mL).

  • Add triethylamine (1.5 mmol) to the stirred mixture.

  • Heat the reaction mixture to 80 °C and maintain for 4-12 hours. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to ambient temperature.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (20 mL) and wash with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic phase over magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the product by column chromatography on silica gel to yield (E)-butyl 3-(4-ethoxy-2,3-difluorophenyl)acrylate.

Visualizations

4.1. Experimental Workflow

Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Ethoxy-2,3-difluoro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 1-Ethoxy-2,3-difluoro-4-iodobenzene. This reaction is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, which are crucial in the synthesis of a wide array of pharmaceuticals and functional materials. The electron-withdrawing nature of the fluorine atoms on the aromatic ring can influence the reactivity of the C-I bond, making the optimization of reaction conditions essential for achieving high yields.

Introduction to Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine in the presence of a base. This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods for C-N bond formation. The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent is critical for the success of the Buchwald-Hartwig amination. For electron-deficient aryl iodides like this compound, specific conditions are required to ensure efficient and high-yielding coupling with a variety of primary and secondary amines.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of aryl iodides, which can be adapted for this compound. The data is compiled from studies on structurally similar substrates, including other substituted fluoro-iodobenzenes.

Table 1: Typical Catalysts and Ligands for Amination of Aryl Iodides

Palladium PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂XPhos1 - 5A common and highly effective combination for a broad range of amines.
Pd₂(dba)₃RuPhos1 - 5Particularly effective for the coupling of secondary amines.
[Pd(allyl)Cl]₂t-BuXPhos1 - 4Useful for challenging couplings.
Pd(PPh₃)₄None1 - 5A classic catalyst, though often less active than modern systems.

Table 2: Common Bases and Solvents for Amination of Aryl Iodides

BasepKa of Conjugate AcidTypical SolventsNotes
NaOtBu~19Toluene, Dioxane, THFA strong, commonly used base providing high reaction rates.
KOtBu~19Toluene, Dioxane, THFSimilar in strength to NaOtBu.
Cs₂CO₃~10.3Toluene, DioxaneA milder base, suitable for substrates with base-sensitive functional groups.
K₃PO₄~12.3Toluene, DioxaneAnother effective milder base.
LiHMDS~26THFA strong, non-nucleophilic base, often used with heterocyclic amines.

Table 3: Representative Reaction Parameters for Amination of Substituted Aryl Iodides with Various Amines

Amine TypeAryl Iodide ExampleCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Primary Aliphatic4-IodoanisolePd(OAc)₂ / XPhosNaOtBuToluene80 - 1101 - 24>90
Secondary Aliphatic4-FluoroiodobenzenePd(OAc)₂ / RuPhosNaOtBuToluene80 - 1001 - 12~74
Primary Aromatic4-IodoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane10012 - 24~85
Secondary AromaticBromobenzene[Pd(allyl)Cl]₂ / XPhosNaOtBuToluene1002 - 8>95

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound with a primary and a secondary amine. Note: These are starting points and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen).

Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)

Materials:

  • This compound

  • Benzylamine

  • Pd(OAc)₂ (Palladium(II) acetate)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • NaOtBu (Sodium tert-butoxide)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and XPhos (e.g., 0.04 mmol, 4 mol%).

  • Seal the tube with a septum, and purge with argon for 10-15 minutes.

  • Add NaOtBu (e.g., 1.4 mmol, 1.4 equiv).

  • Under a positive pressure of argon, add anhydrous toluene (e.g., 2 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Add this compound (e.g., 1.0 mmol, 1.0 equiv).

  • Add benzylamine (e.g., 1.2 mmol, 1.2 equiv) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(1-Ethoxy-2,3-difluoro-4-phenyl)benzylamine.

Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • K₃PO₄ (Potassium phosphate)

  • Anhydrous Dioxane

Procedure:

  • In an oven-dried Schlenk tube containing a magnetic stir bar, combine Pd₂(dba)₃ (e.g., 0.01 mmol, 1 mol%), RuPhos (e.g., 0.02 mmol, 2 mol%), and K₃PO₄ (e.g., 2.0 mmol, 2.0 equiv).

  • Add this compound (e.g., 1.0 mmol, 1.0 equiv).

  • Seal the tube, and evacuate and backfill with argon (repeat three times).

  • Add anhydrous dioxane (e.g., 2 mL) followed by morpholine (e.g., 1.2 mmol, 1.2 equiv) via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 4-(1-Ethoxy-2,3-difluoro-4-phenyl)morpholine.

Mandatory Visualization

Application Notes and Protocols: Laboratory-Scale Synthesis of 1-Ethoxy-2,3-difluoro-4-iodobenzene and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, two-step protocol for the laboratory-scale synthesis of 1-ethoxy-2,3-difluoro-4-iodobenzene, a valuable intermediate in pharmaceutical development. The synthesis involves the ethoxylation of 2,3-difluorophenol to yield 1-ethoxy-2,3-difluorobenzene, followed by a regioselective iodination to produce the final product.

I. Synthetic Pathway Overview

The overall synthetic scheme is a two-step process starting from commercially available 2,3-difluorophenol. The first step is a Williamson ether synthesis to introduce the ethoxy group, followed by an electrophilic aromatic substitution to install the iodine atom at the 4-position, directed by the activating ethoxy group.

SynthesisWorkflow Start 2,3-Difluorophenol Step1 Step 1: Ethoxylation Start->Step1 Ethyl iodide, K2CO3 Acetonitrile, Reflux Intermediate 1-Ethoxy-2,3-difluorobenzene Step1->Intermediate Step2 Step 2: Iodination Intermediate->Step2 N-Iodosuccinimide (NIS) Trifluoroacetic acid (cat.) Acetonitrile, RT Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis. Please note that yields are estimates based on typical efficiencies for these types of reactions and may vary depending on experimental conditions and scale.

StepReactionStarting MaterialKey ReagentsSolventConditionsProductEstimated Yield (%)
1Ethoxylation2,3-DifluorophenolEthyl iodide, Potassium carbonateAcetonitrileReflux, 3-5 h1-Ethoxy-2,3-difluorobenzene85-95
2Iodination1-Ethoxy-2,3-difluorobenzeneN-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA)AcetonitrileRoom Temp, 4-6 hThis compound80-90

III. Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Ethyl iodide is a suspected carcinogen and lachrymator. Trifluoroacetic acid is highly corrosive. Handle all chemicals with appropriate care and consult their Safety Data Sheets (SDS) before use.

Step 1: Synthesis of 1-Ethoxy-2,3-difluorobenzene

This protocol is adapted from a similar synthesis of difluoroanisole.

Materials:

  • 2,3-Difluorophenol

  • Ethyl iodide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluorophenol (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the phenol.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Slowly add ethyl iodide (1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.

  • Partition the residue between dichloromethane and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-ethoxy-2,3-difluorobenzene.

  • The product can be further purified by vacuum distillation if necessary.

Step 2: Synthesis of this compound

This protocol is based on the regioselective iodination of activated aromatic compounds using N-iodosuccinimide (NIS).[1]

Materials:

  • 1-Ethoxy-2,3-difluorobenzene

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Anhydrous acetonitrile

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (or other suitable eluents)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethoxy-2,3-difluorobenzene (1.0 eq) in anhydrous acetonitrile.

  • Add N-iodosuccinimide (1.1 eq) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Protect the reaction from light, as NIS can be light-sensitive. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

  • Dilute the mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

IV. Logical Relationships in Synthesis

The following diagram illustrates the logical progression and key dependencies in the synthesis of this compound derivatives.

LogicalRelationships cluster_precursors Precursor Availability cluster_synthesis Synthetic Steps cluster_derivatization Derivative Synthesis P1 2,3-Difluorophenol S1 Ethoxylation of 2,3-Difluorophenol P1->S1 P2 Ethyl Iodide P2->S1 P3 N-Iodosuccinimide S3 Regioselective Iodination P3->S3 S2 Purification of Intermediate S1->S2 S2->S3 S4 Purification of Final Product S3->S4 FinalProduct This compound S4->FinalProduct D1 Suzuki Coupling D2 Sonogashira Coupling D3 Buchwald-Hartwig Amination FinalProduct->D1 FinalProduct->D2 FinalProduct->D3

Caption: Logical flow from precursors to final product and its derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Cross-Coupling Reactions of Polyhalogenated Benzenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges associated with cross-coupling reactions of polyhalogenated benzenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in cross-coupling reactions of polyhalogenated benzenes?

A1: Common side products include homocoupling of the organometallic reagent (R-R), homocoupling of the polyhalogenated benzene (Ar-Ar), and products from hydrodehalogenation, where a halogen is replaced by a hydrogen atom. Another significant side product is the formation of regioisomers, which occurs when the coupling reaction happens at an undesired halogen position on the benzene ring.

Q2: How can I minimize the formation of homocoupling products?

A2: Minimizing homocoupling often involves careful control of reaction conditions. Strategies include:

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling side reactions.

  • Slow Addition: The slow addition of the organometallic reagent can maintain a low concentration of it in the reaction mixture, thereby disfavoring its homocoupling.

Q3: What causes hydrodehalogenation, and how can I prevent it?

A3: Hydrodehalogenation is often caused by the presence of moisture or other protic sources in the reaction mixture, which can protonate the organometallic intermediate. To prevent this:

  • Dry Solvents and Reagents: Ensure all solvents and reagents are rigorously dried before use.

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture and oxygen.

  • Base Selection: The choice of base can also influence hydrodehalogenation. A non-protic, sterically hindered base may be preferable.

Q4: How can I improve the regioselectivity of my cross-coupling reaction?

A4: Achieving high regioselectivity in polyhalogenated systems depends on exploiting the differential reactivity of the C-X bonds (X = I, Br, Cl). Generally, the reactivity order is C-I > C-Br > C-Cl. To improve selectivity:

  • Catalyst System: Select a catalyst system (metal and ligand) that exhibits a strong preference for activating the more reactive C-X bond. For example, certain palladium catalysts show high selectivity for C-I bond activation over C-Br or C-Cl bonds.

  • Reaction Temperature: Lowering the temperature can enhance selectivity, as the energy difference between the activation of different C-X bonds becomes more significant.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product and a Mixture of Isomers

This issue often points to a lack of regioselectivity in the cross-coupling reaction.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Low Regioselectivity start Low yield & isomer mixture q1 Analyze C-X bond reactivity (I > Br > Cl) start->q1 action1 Optimize Catalyst System: - Use a more selective Pd catalyst - Experiment with different ligands q1->action1 Different Halogens action3 Modify Substrate: - If possible, use a substrate with  more differentiated halogens q1->action3 Same Halogens, Different Positions action2 Adjust Reaction Temperature: - Lower the temperature to enhance  energy differentiation action1->action2 end Improved Regioselectivity action2->end action3->end

Caption: Troubleshooting workflow for low regioselectivity.

Detailed Steps:

  • Analyze Halogen Reactivity: Identify the different halogens on your benzene ring. The order of reactivity for oxidative addition to a palladium(0) center is typically I > Br > Cl.

  • Optimize the Catalyst:

    • Palladium Precursor: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).

    • Ligand: The choice of ligand is crucial for selectivity. Experiment with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.

  • Control Temperature: Start with a lower reaction temperature and gradually increase it. This can often favor the reaction at the more reactive halogen position.

Issue 2: Significant Formation of Homocoupling and/or Hydrodehalogenation Products

These side products often arise from issues with reagent stability, stoichiometry, or reaction setup.

Troubleshooting Workflow:

G cluster_1 Troubleshooting: Homocoupling & Hydrodehalogenation start High levels of side products q1 Identify primary side product start->q1 action1 For Homocoupling: - Slow addition of organometallic reagent - Use bulky ligands - Lower temperature q1->action1 Homocoupling action2 For Hydrodehalogenation: - Ensure anhydrous conditions - Use a rigorously inert atmosphere - Screen non-protic bases q1->action2 Hydrodehalogenation end Reduced Side Products action1->end action2->end

Caption: Troubleshooting for common side products.

Detailed Steps:

  • Strictly Anhydrous and Inert Conditions:

    • Dry all glassware in an oven and cool under an inert atmosphere.

    • Use freshly distilled and degassed solvents.

    • Purge the reaction vessel thoroughly with argon or nitrogen before adding reagents.

  • Reagent Addition:

    • For homocoupling issues, consider adding the organometallic reagent slowly via a syringe pump to maintain its low concentration.

  • Base Selection:

    • If hydrodehalogenation is a problem, consider switching to a non-nucleophilic, sterically hindered base.

Data Summary

Table 1: Influence of Ligand on Regioselectivity in the Suzuki Coupling of 1-bromo-2,4-dichlorobenzene with Phenylboronic Acid

LigandTemperature (°C)Yield of 4-bromo-2-phenylchlorobenzene (%)Yield of 2-bromo-4-phenylchlorobenzene (%)
PPh₃1006530
P(tBu)₃808510
XPhos80925

Note: These are representative data and actual results may vary.

Experimental Protocols

Protocol: General Procedure for a Regioselective Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for optimizing the regioselective coupling of a polyhalogenated benzene.

  • Reaction Setup: To an oven-dried Schlenk flask, add the polyhalogenated benzene (1.0 mmol), the boronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., XPhos, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 10 mL) via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature and stir for the specified time (monitor by TLC or GC-MS).

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Technical Support Center: Purification of Products from 1-Ethoxy-2,3-difluoro-4-iodobenzene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from 1-ethoxy-2,3-difluoro-4-iodobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is an aryl iodide, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The most common transformations include:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds with boronic acids or esters.

  • Sonogashira Coupling: To form carbon-carbon bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds with amines.

  • Heck Coupling: To form carbon-carbon bonds with alkenes.

Q2: What are the typical impurities I can expect in my crude reaction mixture?

A2: After a reaction, the crude product is rarely pure. Common impurities include:

  • Unreacted Starting Materials: Residual this compound and the coupling partner.

  • Homocoupled Products: Byproducts formed from the coupling of two molecules of the starting material or the reaction partner.

  • Catalyst Residues: Palladium and/or copper species from the catalyst.

  • Ligands: Phosphine ligands (e.g., PPh₃, XPhos) and their oxides.

  • Inorganic Salts: Formed from the base used in the reaction (e.g., phosphates, carbonates).

  • Solvents: The reaction solvent(s).

Q3: What is the general first step for purifying my crude product?

A3: An aqueous workup is the standard initial purification step. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl

Technical Support Center: Suzuki Coupling of Sterically Hindered Aryl Halides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the Suzuki coupling of sterically hindered aryl halides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with a sterically hindered aryl halide is showing low to no conversion. What are the common causes?

Low or no conversion in Suzuki couplings involving sterically hindered aryl halides is a frequent issue. The primary reason is the difficulty in the oxidative addition step, which is often the rate-limiting step of the catalytic cycle. The steric bulk around the reaction center on the aryl halide impedes the palladium catalyst's access. Other contributing factors can include catalyst deactivation, inappropriate ligand choice, or suboptimal reaction conditions.

Q2: How can I improve the yield of my Suzuki coupling with a hindered substrate?

Several strategies can be employed to improve yields:

  • Ligand Choice: Bulky, electron-rich phosphine ligands are often essential. These ligands promote the formation of a monoligated, 12-electron palladium species, which is more reactive in the oxidative addition step. Examples include biaryl phosphine ligands like SPhos, XPhos, and RuPhos.

  • Catalyst Choice: Using pre-formed palladium catalysts, particularly G3 or G4 palladacycles, can enhance catalytic activity.

  • Base Selection: The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium or potassium hydroxide to avoid catalyst deactivation and side reactions.

  • Solvent and Temperature: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. Increasing the reaction temperature can often overcome the activation energy barrier for the oxidative addition.

Q3: My reaction starts but then stalls. What could be the issue?

Reaction stalling can be attributed to several factors:

  • Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, indicating catalyst death. This can be caused by impurities, inappropriate solvent choice, or high temperatures.

  • Ligand Degradation: Some phosphine ligands can degrade at high temperatures or in the presence of certain reagents.

  • Insufficient Base: The reaction may have consumed the base, leading to a drop in pH and catalyst deactivation.

Troubleshooting Flowchart for Low Reactivity

G cluster_start Start: Low Conversion cluster_catalyst Catalyst & Ligand Optimization cluster_conditions Reaction Condition Optimization cluster_outcome Evaluate Outcome start Low/No Conversion ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) start->ligand catalyst Use Pre-formed Catalyst (e.g., G3/G4 Palladacycle) ligand->catalyst base Screen Different Bases (K₂CO₃, Cs₂CO₃) catalyst->base solvent Change Solvent (Dioxane, Toluene, THF) base->solvent temp Increase Temperature solvent->temp success Improved Yield temp->success failure Still Low Conversion temp->failure G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L₂) Ar-Pd(II)-OR(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-OR(L₂) Base Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-OR(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation (Ar'-B(OR)₂) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L₂)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L₂

Technical Support Center: The Effect of Temperature on Cross-Coupling Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues related to temperature in cross-coupling reactions.

Troubleshooting Guides

This section offers solutions to common problems encountered during cross-coupling experiments where temperature is a critical parameter.

Issue 1: Low or No Product Yield

Question: My cross-coupling reaction is resulting in a low yield or no product at all. How can I troubleshoot this temperature-related issue?

Answer: Low or no product yield is a common issue that can often be traced back to suboptimal reaction temperatures. Follow these steps to diagnose and resolve the problem:

  • Verify Recommended Temperature Range: Cross-coupling reactions have optimal temperature ranges that depend on the specific substrates, catalyst system, and solvent used. Consult the literature for analogous reactions to ensure you are operating within a suitable range. For instance, many Suzuki-Miyaura reactions with aryl bromides proceed well between 80-110 °C, while reactions with more reactive aryl iodides can sometimes be run at or near room temperature.[1][2]

  • Gradual Temperature Increase: If the reaction is sluggish at a lower temperature, a gradual increase in temperature can enhance the reaction rate.[3] However, exceeding the optimal temperature can lead to catalyst decomposition and the formation of side products.[4] It is recommended to increase the temperature in increments of 10-20 °C and monitor the reaction progress closely.

  • Consider Catalyst and Ligand Stability: The palladium catalyst and phosphine ligands used in many cross-coupling reactions can degrade at elevated temperatures.[3] If you suspect catalyst decomposition (e.g., formation of palladium black), consider switching to a more thermally stable catalyst system or running the reaction at a lower temperature for a longer duration. Some modern precatalysts are designed for higher thermal stability.

  • Solvent Choice: The boiling point of your solvent dictates the maximum temperature you can achieve at atmospheric pressure. If a higher temperature is required, switch to a higher-boiling solvent (e.g., from THF to toluene or dioxane). Ensure the chosen solvent is compatible with all reaction components.

  • Substrate Reactivity: Less reactive substrates, such as aryl chlorides, often require higher temperatures to undergo oxidative addition, which is frequently the rate-limiting step.[5] For these substrates, temperatures in the range of 100-140 °C may be necessary.[6]

Issue 2: Slow Reaction Rate

Question: My reaction is proceeding very slowly. How can I use temperature to increase the reaction rate without compromising the yield?

Answer: A slow reaction rate is a clear indication that the reaction is not proceeding under optimal kinetic conditions. Temperature is a key lever to address this:

  • Increase Temperature Systematically: As a general rule, reaction rates increase with temperature. The Arrhenius equation describes this relationship, where the rate constant is exponentially dependent on temperature.[3] A modest increase in temperature (e.g., 10-20 °C) can significantly accelerate the reaction. For example, some Suzuki-Miyaura reactions that are slow at room temperature can reach completion in a few hours at 60-80 °C.[4][7]

  • Flow Chemistry as an Option: For reactions that require high temperatures, flow chemistry can be a valuable tool. It allows for precise temperature control and rapid heating to the desired temperature, which can improve reaction rates and yields while minimizing side product formation.[8]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times by rapidly heating the reaction mixture to the target temperature. This can be particularly effective for sluggish cross-coupling reactions.[9]

Issue 3: Side Product Formation and Low Selectivity

Question: I am observing significant side product formation in my cross-coupling reaction. Could the reaction temperature be the cause?

Answer: Yes, improper temperature control is a frequent cause of side product formation and reduced selectivity.

  • Homocoupling: At elevated temperatures, the homocoupling of organoboronic acids (in Suzuki reactions) or terminal alkynes (in Sonogashira reactions) can become more prevalent.[1] If you observe significant homocoupling byproducts, try lowering the reaction temperature.

  • Protodeboronation (Suzuki Reaction): This side reaction, the cleavage of the C-B bond of the organoboronic acid, can be exacerbated by high temperatures.[10] If protodeboronation is a problem, running the reaction at a lower temperature is a recommended first step.

  • β-Hydride Elimination: In cross-coupling reactions involving alkyl halides or pseudohalides, β-hydride elimination can be a competing side reaction. The rate of β-hydride elimination is temperature-dependent. Optimizing the temperature can help to favor the desired reductive elimination pathway.

  • Ligand Decomposition: High temperatures can lead to the degradation of phosphine ligands, which can result in the formation of undesired side products and catalyst deactivation.

Issue 4: Catalyst Decomposition

Question: I am observing the formation of palladium black in my reaction, suggesting catalyst decomposition. How is this related to temperature?

Answer: The formation of palladium black is a classic sign of catalyst decomposition, where the active Pd(0) species aggregates into inactive palladium metal. Temperature plays a crucial role in this process:

  • Thermal Instability: Many palladium catalysts, especially those with less bulky or chelating ligands, are thermally unstable and will decompose at higher temperatures.[11] If you observe palladium black, the reaction temperature is likely too high for your chosen catalyst system.

  • Troubleshooting Steps:

    • Lower the Temperature: The most immediate solution is to run the reaction at a lower temperature.

    • Use a More Stable Catalyst: Consider using a more thermally stable precatalyst or a ligand that provides better stabilization to the palladium center. The use of N-heterocyclic carbene (NHC) ligands or bulky biarylphosphine ligands can often improve catalyst stability at higher temperatures.

    • Check for Oxygen: The presence of oxygen can accelerate catalyst decomposition, especially at elevated temperatures. Ensure your reaction is performed under a properly inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the kinetics of cross-coupling reactions?

A1: According to the Arrhenius equation, the rate of a chemical reaction generally increases with temperature.[3] This is because higher temperatures increase the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions, which increases the likelihood of overcoming the activation energy barrier for the reaction. In the context of cross-coupling reactions, increasing the temperature typically accelerates the key steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.[1]

Q2: Is a higher temperature always better for cross-coupling reactions?

A2: No, a higher temperature is not always better. While it can increase the reaction rate, excessive heat can lead to several problems, including:

  • Catalyst decomposition.[4][11]

  • Increased formation of side products like homocoupled and reduced species.[1]

  • Degradation of starting materials or the desired product.

  • Decreased selectivity.

Therefore, there is an optimal temperature range for each specific cross-coupling reaction that balances reaction rate with stability and selectivity.

Q3: How does temperature affect the different types of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)?

A3: While the general principles apply to all, the optimal temperature ranges can vary:

  • Suzuki-Miyaura Coupling: Often performed at elevated temperatures (e.g., 80–110 °C), especially with less reactive aryl bromides and chlorides.[2] Reactions with aryl iodides can sometimes be conducted at room temperature.[1]

  • Heck Reaction: Typically requires elevated temperatures, often in the range of 100–140 °C, particularly with less reactive aryl halides.[6]

  • Sonogashira Coupling: Can often be carried out at room temperature, especially with reactive aryl iodides.[12] Less reactive aryl bromides may require heating.[13][14]

  • Buchwald-Hartwig Amination: The required temperature is highly dependent on the substrates and the catalyst system used. While some modern catalyst systems allow for room-temperature amination, many reactions still require heating to 80-100 °C.[15]

Q4: Can cross-coupling reactions be performed at room temperature?

A4: Yes, many modern cross-coupling protocols have been developed to proceed at room temperature. This is often achieved through the use of highly active palladium precatalysts, specialized ligands (e.g., bulky electron-rich phosphines or N-heterocyclic carbenes), and reactive coupling partners (e.g., aryl iodides).[16][17][18] Room-temperature reactions are highly desirable as they can improve functional group tolerance and reduce energy consumption.

Q5: What are the safety considerations related to temperature in cross-coupling reactions?

A5: Exothermic reactions can pose a significant safety hazard, especially on a larger scale. Some cross-coupling reactions can be highly exothermic, and if the heat generated is not effectively dissipated, it can lead to a runaway reaction. It is crucial to monitor the internal reaction temperature and have an adequate cooling system in place, particularly when scaling up a reaction.

Data Presentation

The following tables summarize the effect of temperature on the yield of various cross-coupling reactions based on literature data.

Table 1: Effect of Temperature on Suzuki-Miyaura Coupling Yield

Aryl HalideBoronic AcidCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
4-BromoanisolePhenylboronic acidPd(OAc)₂ / LigandDioxane/H₂ORoom Temp24Low[4]
4-BromoanisolePhenylboronic acidPd(OAc)₂ / LigandDioxane/H₂O8012>95[4]
4-BromoanisolePhenylboronic acidPd(OAc)₂ / LigandDioxane/H₂O1106Decreased[4]
IodobenzenePhenylboronic acidPd/NiFe₂O₄DMF/H₂O30275[7]
IodobenzenePhenylboronic acidPd/NiFe₂O₄DMF/H₂O1000.598[7]

Table 2: Effect of Temperature on Heck Coupling Yield

Aryl HalideAlkeneCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
4-Bromobenzonitrilen-Butyl acrylatePd(OAc)₂ / PPh₃DMF1002485[6]
4-Bromobenzonitrilen-Butyl acrylatePd(OAc)₂ / PPh₃DMA1404094[6]
4-BromoanisoleAcrylic acidHRG-Py-PdWaterRoom Temp20Inactive[19]
4-BromoanisoleAcrylic acidHRG-Py-PdWater100393[19]

Table 3: Effect of Temperature on Sonogashira Coupling Yield

Aryl HalideAlkyneCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
IodobenzenePhenylacetyleneNCP Pincer PalladacycleDMF2519025[20]
IodobenzenePhenylacetyleneNCP Pincer PalladacycleDMF100-1302>90[20]
4-IodoacetophenonePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N6024Low[12]
4-IodoacetophenonePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N100491[9]

Experimental Protocols

Protocol: General Procedure for Temperature Optimization in a Cross-Coupling Reaction

This protocol provides a systematic approach to determine the optimal reaction temperature for a generic palladium-catalyzed cross-coupling reaction.

1. Materials and Setup:

  • Reactants: Aryl halide, coupling partner (e.g., boronic acid, alkyne, amine).

  • Catalyst: Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a specific precatalyst).

  • Ligand: (e.g., phosphine ligand, NHC ligand).

  • Base: (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu).

  • Solvent: Anhydrous, degassed solvent (e.g., toluene, dioxane, THF, DMF).

  • Reaction vessels: Oven-dried round-bottom flasks or reaction vials with stir bars.

  • Inert atmosphere manifold (e.g., Schlenk line with argon or nitrogen).

  • Heating and stirring module (e.g., heating mantle with a thermocouple or a temperature-controlled reaction block).

2. Procedure:

  • Initial Temperature Selection: Based on literature precedents for similar reactions, select a starting temperature. For many Suzuki and Buchwald-Hartwig reactions, 80 °C is a reasonable starting point. For Sonogashira and some Heck reactions, you might start at a lower temperature (e.g., 40-60 °C).

  • Reaction Setup:

    • To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide, coupling partner, base, catalyst, and ligand.

    • Add the degassed solvent via syringe.

    • Ensure the reaction mixture is stirring adequately.

  • Temperature Screening:

    • Set up a series of reactions in parallel, each at a different temperature (e.g., 60 °C, 80 °C, 100 °C, and 120 °C).

    • Monitor the progress of each reaction over time (e.g., by TLC, GC, or LC-MS) at regular intervals (e.g., 1h, 4h, 12h, 24h).

    • Record the conversion and the formation of any side products at each time point for each temperature.

  • Data Analysis:

    • Plot the reaction conversion versus time for each temperature.

    • Identify the temperature that provides the best balance of reaction rate, yield, and purity.

    • Note the temperature at which catalyst decomposition or significant side product formation begins to occur.

  • Refinement (Optional):

    • Once an optimal temperature range is identified, you can perform further experiments with smaller temperature increments (e.g., 5 °C) within that range to pinpoint the ideal temperature.

3. Safety Precautions:

  • Always perform reactions in a well-ventilated fume hood.

  • Be aware of the potential for exothermic reactions and have appropriate cooling measures available.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Visualizations

Troubleshooting_Workflow start Start: Low Yield / Slow Rate check_temp Is reaction temperature within the literature-recommended range for the coupling type? start->check_temp increase_temp Gradually increase temperature in 10-20°C increments and monitor. check_temp->increase_temp No check_catalyst Is there evidence of catalyst decomposition (e.g., Pd black)? check_temp->check_catalyst Yes increase_temp->check_catalyst lower_temp Lower reaction temperature. check_catalyst->lower_temp Yes check_solvent Is the solvent's boiling point limiting the required temperature? check_catalyst->check_solvent No stable_catalyst Consider a more thermally stable catalyst/ligand system. lower_temp->stable_catalyst end_nok Further Optimization Needed stable_catalyst->end_nok change_solvent Switch to a higher-boiling point solvent. check_solvent->change_solvent Yes check_side_products Are significant side products (homocoupling, protodeboronation) observed? check_solvent->check_side_products No change_solvent->end_nok check_side_products->lower_temp Yes optimize_temp Optimize temperature to balance rate and selectivity. check_side_products->optimize_temp No end_ok Problem Resolved optimize_temp->end_ok

Caption: Troubleshooting workflow for temperature-related issues in cross-coupling reactions.

Temperature_Optimization_Workflow start Start: Optimize Reaction Temperature lit_review Review literature for a suitable starting temperature range. start->lit_review setup_reactions Set up parallel reactions at different temperatures (e.g., 60, 80, 100, 120 °C). lit_review->setup_reactions monitor_progress Monitor reaction progress over time (TLC, GC, LC-MS). setup_reactions->monitor_progress analyze_data Analyze data: Plot conversion vs. time for each temperature. monitor_progress->analyze_data is_optimal Is an optimal temperature identified (good rate, yield, and purity)? analyze_data->is_optimal refine_temp Refine by testing smaller temperature increments around the optimum. is_optimal->refine_temp No, but a range is found end_optimal Optimal Temperature Determined is_optimal->end_optimal Yes re_evaluate Re-evaluate other parameters (catalyst, solvent, base). is_optimal->re_evaluate No, all temperatures give poor results refine_temp->end_optimal re_evaluate->lit_review

Caption: Workflow for experimental optimization of reaction temperature.

References

Validation & Comparative

Assessing the Stability of 1-Ethoxy-2,3-difluoro-4-iodobenzene Under Reaction Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of reagents is paramount for successful and reproducible synthetic outcomes. This guide provides a comprehensive comparison of 1-Ethoxy-2,3-difluoro-4-iodobenzene's stability under various reaction conditions, offering insights into its performance against alternative reagents.

This compound is a valuable building block in organic synthesis, particularly in the construction of complex aromatic systems. Its utility is derived from the orthogonal reactivity of its substituents: the ethoxy group, the difluoro pattern, and the iodo group, which can participate in a wide range of cross-coupling reactions. However, the inherent reactivity of the carbon-iodine bond and the influence of the fluorine and ethoxy substituents can raise concerns about its stability under certain reaction conditions.

Comparative Stability Analysis

To provide a clear comparison, the stability of this compound is assessed alongside structurally similar and functionally alternative reagents. The following table summarizes key stability parameters.

ReagentStructureMelting Point (°C)Boiling Point (°C)Key Stability Considerations
This compound N/A246.7 at 760 mmHg[1]Susceptible to deiodination under harsh reductive or high-temperature conditions. The electron-withdrawing fluorine atoms can influence the reactivity of the C-I bond.
1-Bromo-2,3-difluoro-4-ethoxybenzeneN/AN/AThe C-Br bond is generally more stable than the C-I bond, making it less prone to dehalogenation. However, it is less reactive in many cross-coupling reactions.
2,3-Difluoro-4-iodoanisoleN/AN/AThe methoxy group is sterically smaller than the ethoxy group, which may slightly alter reactivity and stability. Stability is expected to be comparable to the ethoxy analogue.
4-Iodo-2,3-difluorophenolN/AN/AThe free hydroxyl group can be reactive under basic conditions and may require protection, adding extra steps to a synthetic sequence.

Experimental Protocols for Stability Assessment

Protocol 1: Thermal Stability Evaluation

  • Objective: To determine the decomposition temperature of this compound.

  • Methodology:

    • A sample of the compound is subjected to thermogravimetric analysis (TGA).

    • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The temperature at which significant weight loss occurs is recorded as the decomposition temperature.

Protocol 2: Compatibility with Common Reaction Conditions

  • Objective: To assess the stability of the compound in the presence of common reagents and catalysts.

  • Methodology:

    • Set up parallel reactions containing this compound and a specific reagent (e.g., a common base like K₂CO₃, a palladium catalyst like Pd(PPh₃)₄, or a reducing agent like NaBH₄).

    • The reactions are stirred at a relevant temperature (e.g., room temperature, 80 °C) for a set period (e.g., 24 hours).

    • Aliquots are taken at regular intervals and analyzed by a suitable technique (e.g., GC-MS or LC-MS) to monitor for the appearance of degradation products.

Performance in Key Synthetic Transformations

The utility of an iodoarene is often defined by its performance in cross-coupling reactions. The stability of the C-I bond is crucial for achieving high yields and minimizing side products.

Suzuki Coupling:

In a typical Suzuki coupling, this compound is expected to react efficiently with a boronic acid in the presence of a palladium catalyst and a base. The electron-withdrawing nature of the fluorine atoms can enhance the rate of oxidative addition to the palladium center. However, under prolonged heating or with highly active catalysts, deiodination can become a competing pathway.

Sonogashira Coupling:

Similar to the Suzuki reaction, the Sonogashira coupling of this compound with a terminal alkyne is a common transformation. The reaction is typically carried out in the presence of a palladium catalyst, a copper co-catalyst, and a base. The stability of the starting material is generally good under these conditions, although homocoupling of the alkyne can be a side reaction.

Buchwald-Hartwig Amination:

The palladium-catalyzed amination of aryl halides is a powerful tool for C-N bond formation. The reaction of this compound with an amine requires a strong base and elevated temperatures, which can pose a challenge to the stability of the C-I bond. Careful optimization of the reaction conditions is often necessary to minimize deiodination and other side reactions.

Visualization of Reaction Pathways and Experimental Workflows

To further clarify the processes involved, the following diagrams illustrate a typical cross-coupling reaction and the workflow for assessing reagent stability.

Cross_Coupling_Reaction Aryl_Iodide This compound Side_Product Deiodinated Byproduct Aryl_Iodide->Side_Product Decomposition Oxidative_Addition Oxidative Addition Aryl_Iodide->Oxidative_Addition Coupling_Partner Boronic Acid / Alkyne / Amine Transmetalation Transmetalation Coupling_Partner->Transmetalation Catalyst Pd Catalyst Catalyst->Oxidative_Addition Base Base Base->Transmetalation Activation Product Coupled Product Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Catalyst Regeneration Reductive_Elimination->Product

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Stability_Assessment_Workflow Start Select Reagent and Reaction Conditions Setup Set up Parallel Reactions Start->Setup Incubation Incubate at Defined Temperature and Time Setup->Incubation Sampling Take Aliquots at Intervals Incubation->Sampling Analysis Analyze by GC-MS / LC-MS Sampling->Analysis Data Quantify Starting Material and Degradation Products Analysis->Data Conclusion Assess Stability and Determine Optimal Conditions Data->Conclusion

Caption: Workflow for assessing the stability of a chemical reagent under specific reaction conditions.

Conclusion and Recommendations

This compound is a versatile and valuable reagent for the synthesis of complex molecules. While the carbon-iodine bond is inherently reactive and susceptible to cleavage under certain conditions, its reactivity is also key to its utility in cross-coupling reactions. For sensitive applications or when side reactions such as deiodination are a concern, researchers should consider the following:

  • Reaction Optimization: Careful screening of catalysts, bases, solvents, and temperatures is crucial to maximize the desired reactivity while minimizing degradation.

  • Alternative Reagents: In cases where stability is a major issue, switching to the corresponding aryl bromide may be a viable option, although this will likely require more forcing reaction conditions for cross-coupling.

  • In-situ Monitoring: Real-time reaction monitoring techniques can provide valuable insights into the stability of the starting material and the formation of byproducts, allowing for dynamic optimization of the reaction conditions.

By understanding the stability profile of this compound and considering these recommendations, researchers can more effectively utilize this important building block in their synthetic endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethoxy-2,3-difluoro-4-iodobenzene
Reactant of Route 2
Reactant of Route 2
1-Ethoxy-2,3-difluoro-4-iodobenzene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.